![molecular formula C7H5ClN2O B13659233 3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
3-Chloroimidazo[1,2-a]pyridin-5-ol
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Overview
Description
3-Chloroimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H5ClN2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridin-5-ol typically involves the cyclization of 2-aminopyridine with α-haloketones. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridin-5-ol and its derivatives have significant applications in scientific research, particularly in:
Medicinal Chemistry: Used as a scaffold for developing drugs with potential activity against tuberculosis (TB), including multidrug-resistant and extensively drug-resistant strains.
Biological Research: Investigated for its interactions with various biological targets and pathways.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against TB by inhibiting key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
3-Bromoimidazo[1,2-a]pyridines: Synthesized from similar starting materials and used in various chemical reactions.
Uniqueness
3-Chloroimidazo[1,2-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5ClN2O |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H |
InChI Key |
RLINOCAPBFXVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)NC=C2Cl |
Origin of Product |
United States |
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